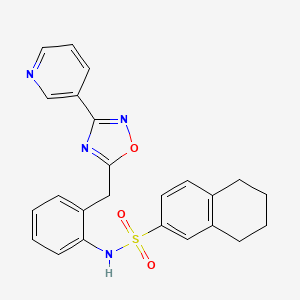

N-(2-((3-(piridin-3-il)-1,2,4-oxadiazol-5-il)metil)fenil)-5,6,7,8-tetrahidronaftaleno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.

BenchChem offers high-quality N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El compuesto se ha investigado por su capacidad para inhibir las tirosina quinasas receptoras (RTK). Las RTK desempeñan funciones cruciales en la señalización celular, el crecimiento y la diferenciación. Al dirigirse a estas quinasas, el compuesto puede tener implicaciones en la terapia contra el cáncer y otras enfermedades en las que se produce una disregulación de las RTK .

- Los investigadores han evaluado las propiedades farmacocinéticas de este compuesto. Comprender su absorción, distribución, metabolismo y excreción es esencial para el desarrollo y la optimización de fármacos .

- Estudios in vitro han demostrado que el compuesto exhibe actividad anticancerígena contra líneas celulares de cáncer de pulmón (por ejemplo, A549). Ha mostrado efectos citotóxicos, con valores de IC50 más bajos en comparación con el fármaco de referencia imatinib .

- El compuesto se ha probado para determinar sus propiedades antibacterianas y antifúngicas. Muestra actividad contra especies bacterianas acuáticas especializadas, bacterias Gram-positivas y Gram-negativas, y especies fúngicas. Se han evaluado parámetros específicos como la concentración mínima inhibitoria (MIC) y la concentración mínima bactericida (MBC) .

- El potencial antioxidante del compuesto se ha estudiado utilizando el método DPPH (2,2-difenilpicrilhidrazilo). Su valor de IC50 es comparable al del ácido ascórbico, lo que indica propiedades antioxidantes .

- Las estructuras de los derivados sintéticos se han confirmado mediante técnicas como la espectroscopia FT-IR, 1H-RMN y 13C-RMN. Estos análisis proporcionan información sobre la composición química y los patrones de unión del compuesto .

Inhibidores de la tirosina quinasa receptora (RTK)

Perfiles farmacocinéticos

Actividad anticancerígena contra el cáncer de pulmón

Actividad antibacteriana y antifúngica

Actividad antioxidante

Caracterización estructural y confirmación

En resumen, este compuesto es prometedor en varios contextos científicos, desde la investigación del cáncer hasta las aplicaciones antimicrobianas. Sus propiedades multifacéticas lo convierten en un tema intrigante para futuras investigaciones y un posible desarrollo terapéutico .

Actividad Biológica

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a novel compound that incorporates a pyridine and oxadiazole moiety within its structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridine ring : Known for its diverse biological properties.

- 1,2,4-Oxadiazole ring : Recognized for its antimicrobial and anticancer activities.

- Tetrahydronaphthalene sulfonamide : Provides additional pharmacological properties.

The molecular formula is C18H20N4O2S, with a molecular weight of 364.45 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring demonstrate significant antimicrobial properties. Various studies have tested similar compounds against a range of bacteria and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong inhibition |

| Escherichia coli | Variable effectiveness |

| Candida albicans | Notable antifungal activity |

| Mycobacterium tuberculosis | Strong activity against both drug-sensitive and resistant strains |

In particular, the presence of substituents on the phenyl ring can enhance the antimicrobial efficacy by increasing solubility or modifying interaction with microbial targets .

Anticancer Activity

The oxadiazole derivatives have also been studied for their anticancer properties. Mechanistic studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation:

- Target Enzymes : Thymidylate synthase, histone deacetylase (HDAC), topoisomerase II.

- Mechanism : Inhibition of these enzymes disrupts DNA synthesis and repair mechanisms in cancer cells .

Study 1: Antitubercular Activity

Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular effects. The most active compounds showed significant inhibition against Mycobacterium bovis BCG. Molecular docking studies revealed strong binding affinities to the enoyl reductase (InhA) enzyme, crucial for mycolic acid biosynthesis .

Study 2: Structure-Activity Relationship (SAR)

Research by Desai et al. focused on pyridine-based 1,3,4-oxadiazole hybrids. The study highlighted that modifications to the alkyl chain length significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with longer chains exhibited enhanced potency compared to standard antibiotics like gentamicin .

The biological activities of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit critical enzymes involved in cell wall synthesis and DNA replication.

- Cell Membrane Disruption : Some derivatives may integrate into microbial membranes, leading to increased permeability and cell lysis.

- Interference with Metabolic Pathways : Oxadiazole derivatives can affect various metabolic pathways essential for microbial survival and proliferation .

Propiedades

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-32(30,21-12-11-17-6-1-2-7-18(17)14-21)28-22-10-4-3-8-19(22)15-23-26-24(27-31-23)20-9-5-13-25-16-20/h3-5,8-14,16,28H,1-2,6-7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQTGKDSBGLSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.